molecular formula C5H6N2O B14857752 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole

5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole

Cat. No.: B14857752
M. Wt: 110.11 g/mol
InChI Key: HAZALSHZRRFSQT-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the isoxazole family, which is known for its diverse biological activities and therapeutic potential. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry, organic synthesis, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole typically involves cycloaddition reactions. One common method is the cycloaddition of N-methyl-C-arylnitrones with N-substituted maleimides . This reaction is carried out under mild conditions and results in the formation of the desired isoxazole derivative. Another approach involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of gold catalysts to form substituted isoxazoles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using readily available starting materials and efficient catalysts. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted isoxazoles, which can exhibit different biological activities and chemical properties. These derivatives are valuable for further research and potential therapeutic applications.

Scientific Research Applications

5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, some derivatives of this compound have been shown to inhibit blood coagulation factors, making them potential candidates for anticoagulant therapy . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivative being studied.

Comparison with Similar Compounds

5,6-Dihydro-4H-pyrrolo[3,4-D]isoxazole can be compared with other similar compounds, such as:

    Isoxazole: A five-membered ring containing one oxygen and one nitrogen atom.

    Thiazole: A five-membered ring containing one sulfur and one nitrogen atom. Thiazole derivatives also exhibit a wide range of biological activities.

    Oxazole: Similar to isoxazole but with the oxygen and nitrogen atoms in different positions. Oxazole derivatives are used in medicinal chemistry for their therapeutic potential.

The uniqueness of this compound lies in its specific ring structure and the ability to form various derivatives with distinct biological activities. This makes it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C5H6N2O

Molecular Weight

110.11 g/mol

IUPAC Name

5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole

InChI

InChI=1S/C5H6N2O/c1-4-2-7-8-5(4)3-6-1/h2,6H,1,3H2

InChI Key

HAZALSHZRRFSQT-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)ON=C2

Origin of Product

United States

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